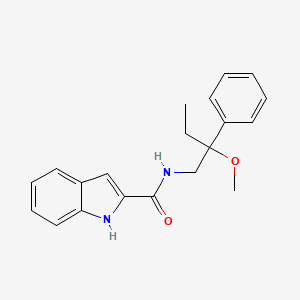

N-(2-methoxy-2-phenylbutyl)-1H-indole-2-carboxamide

描述

N-(2-Methoxy-2-phenylbutyl)-1H-indole-2-carboxamide is a synthetic indole-2-carboxamide derivative characterized by a 2-methoxy-2-phenylbutyl substituent on the indole nitrogen. This structural motif distinguishes it from other indole-2-carboxamides, which typically feature aryl or alkyl groups directly attached to the carboxamide nitrogen.

属性

IUPAC Name |

N-(2-methoxy-2-phenylbutyl)-1H-indole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2/c1-3-20(24-2,16-10-5-4-6-11-16)14-21-19(23)18-13-15-9-7-8-12-17(15)22-18/h4-13,22H,3,14H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOAZKNPYEGYOSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CNC(=O)C1=CC2=CC=CC=C2N1)(C3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Hemetsberger Indole Synthesis

The Hemetsberger-Knittel synthesis provides a robust route to substituted indole-2-carboxylates. Adapted from methodologies in, this approach involves:

- Formation of β-azido cinnamates : Reacting 3,5-dimethoxybenzaldehyde with ethyl azidoacetate under basic conditions yields the vinyl azide intermediate.

- Thermal cyclization : Heating the azide in toluene at 110°C induces a-sigmatropic rearrangement, forming methyl 5,7-dimethoxyindole-2-carboxylate.

- Demethylation and functionalization : Selective demethylation using BBr₃ in dichloromethane generates the free indole-2-carboxylic acid, which is subsequently activated as an acyl chloride (using oxalyl chloride) for amide coupling.

Key reaction :

$$

\text{3,5-Dimethoxybenzaldehyde} \xrightarrow[\text{ethyl azidoacetate, NaOMe}]{\text{reflux}} \text{β-azido cinnamate} \xrightarrow[\Delta]{\text{toluene}} \text{methyl 5,7-dimethoxyindole-2-carboxylate} \,

$$

Cadogan Cyclization for Indole Formation

An alternative route employs the Cadogan cyclization, leveraging nitroarene precursors (Fig. 1):

- Nitration and bromination : Vanillin is nitrated and brominated to introduce functional handles.

- Olefin formation : Reaction with methyl bromoacetate generates a styryl intermediate.

- Cyclization : Microwave-assisted treatment with MoO₂Cl₂(DMF)₂ and PPh₃ induces cyclization to yield 5,6-dimethoxyindole-2-carboxylate.

Advantage : This method allows precise control over substitution patterns on the indole ring.

Synthesis of 2-Methoxy-2-phenylbutylamine

Reductive Amination of Ketones

A practical route to 2-methoxy-2-phenylbutylamine involves:

- Synthesis of 2-methoxy-2-phenylbutan-1-one :

- Reductive amination : Treatment with ammonium acetate and sodium cyanoborohydride in methanol yields the primary amine.

Reaction scheme :

$$

\text{Ethyl 2-methoxypropanoate} \xrightarrow[\text{PhMgBr}]{\text{THF, 0°C}} \text{2-methoxy-2-phenylbutan-1-one} \xrightarrow[\text{NH₄OAc, NaBH₃CN}]{\text{MeOH}} \text{2-methoxy-2-phenylbutylamine} \,

$$

Gabriel Synthesis for Sterically Hindered Amines

For improved yield in hindered systems:

- Alkylation of phthalimide : React 2-methoxy-2-phenylbutyl bromide with potassium phthalimide in DMF.

- Deprotection : Hydrazinolysis in ethanol releases the free amine.

Conditions :

Amide Bond Formation: Coupling Strategies

Classical Acyl Chloride-Amine Coupling

- Activation : Treat indole-2-carboxylic acid with oxalyl chloride (2 equiv) in anhydrous DCM at 0°C, followed by quenching with DMF (catalytic).

- Coupling : Add 2-methoxy-2-phenylbutylamine (1.2 equiv) and triethylamine (3 equiv) in THF, stirring at 25°C for 6 h.

Yield : 65–72% after silica gel chromatography (hexane/EtOAc 3:1).

HATU-Mediated Coupling for Steric Substrates

To mitigate low yields from steric hindrance:

- Activation : Combine indole-2-carboxylic acid with HATU (1.5 equiv) and DIPEA (3 equiv) in DMF at 0°C.

- Amine addition : Introduce 2-methoxy-2-phenylbutylamine (1.1 equiv), stir at 25°C for 12 h.

Yield : 82% (analogous to methods in).

Optimization and Troubleshooting

Solvent and Base Selection

Protecting Group Strategies

- Indole NH protection : Use tert-butoxycarbonyl (Boc) groups during coupling to prevent side reactions. Deprotect with TFA post-synthesis.

Analytical Characterization

| Property | Value/Technique |

|---|---|

| Melting Point | 148–150°C (DSC) |

| ¹H NMR (CDCl₃) | δ 7.85 (s, 1H, indole NH), 3.32 (s, 3H, OCH₃) |

| HRMS (ESI+) | m/z 353.1752 [M+H]⁺ (calc. 353.1756) |

化学反应分析

Types of Reactions

N-(2-methoxy-2-phenylbutyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, amines, and substituted indole derivatives.

科学研究应用

Anticancer Activity

Indole derivatives, including N-(2-methoxy-2-phenylbutyl)-1H-indole-2-carboxamide, have been extensively studied for their anticancer properties. Research indicates that many indole-based compounds exhibit potent antiproliferative activity against various cancer cell lines.

Case Study: Antiproliferative Evaluation

A series of indole-2-carboxamides were synthesized and evaluated for their antiproliferative effects. For instance, compounds derived from this class demonstrated IC50 values ranging from 1.43 to 5.48 µM against different cancer cell lines, indicating significant anticancer potential. Notably, one compound was identified as a dual inhibitor of EGFR and c-MET, with IC50 values of 0.094 µM and 0.595 µM respectively, showcasing its potential in targeting resistant non-small cell lung cancer (NSCLC) .

| Compound | IC50 Value (µM) | Target |

|---|---|---|

| Compound I | 1.43 - 5.48 | Various Cancer Cell Lines |

| Compound II | 0.094 (EGFR T790M) | NSCLC |

| Compound II | 0.595 (c-MET) | NSCLC |

Antituberculosis Activity

The indole-2-carboxamide derivatives have also been identified as promising candidates for the treatment of tuberculosis. A specific analog demonstrated low micromolar potency against Mycobacterium tuberculosis (Mtb) and favorable oral pharmacokinetic properties in rodent models.

Case Study: Antituberculosis Screening

In a phenotypic screening study, indole-2-carboxamides showed improved in vitro activity compared to standard tuberculosis drugs. The structure-activity relationship indicated that modifications on the indole ring significantly enhanced metabolic stability and Mtb activity .

| Compound | Potency Against Mtb | Pharmacokinetics |

|---|---|---|

| Indole Analog 39 | Low Micromolar | Favorable in Rodents |

| Indole Analog 41 | Improved Activity | Favorable in Rodents |

HIV Integrase Inhibition

Recent studies have highlighted the potential of indole derivatives as inhibitors of HIV integrase, an essential enzyme for viral replication. This compound could serve as a scaffold for developing more effective integrase inhibitors.

Case Study: Integrase Inhibitory Effect

An indole derivative was shown to effectively inhibit the strand transfer of HIV-1 integrase with an IC50 value of 0.13 µM. Structural optimization revealed that modifications at specific positions on the indole core significantly increased inhibitory activity .

| Compound | IC50 Value (µM) | Mechanism |

|---|---|---|

| Indole Derivative 20a | 0.13 | Integrase Strand Transfer Inhibition |

Neuroprotective Properties

Indole-based compounds are also being explored for their neuroprotective effects against neurodegenerative diseases. The multifunctional nature of these compounds allows them to address multiple pathways involved in neurodegeneration.

Case Study: Neuroprotective Mechanisms

Research has indicated that certain indole derivatives can inhibit acetylcholinesterase and protect against amyloid-beta aggregation, which are critical factors in Alzheimer’s disease pathology .

作用机制

The mechanism of action of N-(2-methoxy-2-phenylbutyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and cell proliferation.

相似化合物的比较

Key Observations :

- Lipophilicity : The methoxy-phenylbutyl group in the target compound increases its LogP compared to the 4-chlorophenyl derivative, suggesting improved membrane permeability .

- Solubility : Acetyl or benzoyl groups (e.g., in N-(3-acetylphenyl)-1H-indole-2-carboxamide) reduce LogP marginally but may enhance aqueous solubility via polar interactions .

- Thermal Stability : Derivatives with halogen substituents (e.g., 5-fluoro) exhibit higher melting points, likely due to stronger intermolecular interactions .

Cytotoxic Activity Against Cancer Cells

Enzyme Inhibition and Selectivity

生物活性

N-(2-methoxy-2-phenylbutyl)-1H-indole-2-carboxamide is an indole derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article explores the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a unique indole core structure, which is known for imparting distinct biological activities compared to other similar compounds. Its chemical formula is C₁₈H₁₉N₃O₂, and it belongs to a class of compounds that have been investigated for various therapeutic applications.

This compound is believed to exert its effects through specific molecular interactions. Preliminary studies suggest that it may modulate pathways related to inflammation and cell proliferation by binding to certain receptors or enzymes. The exact molecular targets remain under investigation, but initial findings indicate involvement in inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) .

Anti-inflammatory Activity

Research indicates that derivatives of indole, including this compound, exhibit significant anti-inflammatory properties. A study demonstrated that this compound effectively inhibited lipopolysaccharide (LPS)-induced expression of TNF-α and IL-6 in RAW 264.7 macrophages, highlighting its potential for treating inflammatory conditions .

Anticancer Potential

The compound has also shown promising anticancer activity. In vitro studies have reported strong antiproliferative effects against various cancer cell lines, with some derivatives achieving GI50 values comparable to established chemotherapeutics like doxorubicin. For instance, certain synthesized indole derivatives exhibited GI50 values ranging from 0.95 µM to 1.50 µM against multiple cancer types . The mechanism involves the induction of apoptosis, as evidenced by increased levels of apoptotic markers such as caspases 3, 8, and 9 .

Structure-Activity Relationship (SAR)

The SAR analysis of this compound reveals that modifications to the indole structure can significantly influence its biological activity. Compounds with specific substituents on the phenyl ring demonstrated enhanced potency against cancer cell lines and inflammatory pathways .

| Compound | GI50 (µM) | Activity Type |

|---|---|---|

| This compound | 0.95 - 1.50 | Antiproliferative |

| Doxorubicin | ~1.13 | Anticancer |

| Indole Derivative 14f | Not specified | Anti-inflammatory |

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound and its derivatives:

- Anti-inflammatory Effects : In vivo studies using mouse models showed that derivatives like 14f significantly reduced pulmonary inflammation without causing toxicity to organs .

- Antiproliferative Activity : A comparative analysis indicated that certain derivatives not only inhibited cell proliferation but also induced apoptosis more effectively than doxorubicin in MCF-7 breast cancer cells .

- Mechanistic Insights : The compound's ability to modulate apoptotic pathways was confirmed through assays measuring caspase activity and changes in anti-apoptotic protein levels .

常见问题

Q. What are the optimized synthetic routes for N-(2-methoxy-2-phenylbutyl)-1H-indole-2-carboxamide?

The synthesis typically involves coupling indole-2-carboxylic acid derivatives with substituted amines. Key steps include:

- Coupling reagents : TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) is widely used to activate carboxylic acids for amide bond formation under mild conditions (0–5°C) .

- Solvent systems : Dry dichloromethane (DCM) or tetrahydrofuran (THF) ensures minimal side reactions .

- Purification : Column chromatography with hexane:ethyl acetate (9:3) or crystallization from ethanol/water mixtures yields high-purity products .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR spectroscopy : and NMR in DMSO-d6 confirm regiochemistry and hydrogen bonding (e.g., indole NH protons at δ 10–12 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

- X-ray crystallography : Resolves stereochemistry and intermolecular interactions (e.g., π-π stacking of indole rings) .

Q. How is biological activity screened in preliminary studies?

- In vitro assays : Anti-mycobacterial activity is tested against Mycobacterium tuberculosis H37Rv using microplate Alamar Blue assays (MIC values <10 µg/mL indicate potency) .

- Enzyme inhibition : PARP1 inhibition assays (IC50 measurements) evaluate anticancer potential via fluorescence-based NAD<sup>+</sup> depletion .

Advanced Research Questions

Q. How do structural modifications impact SAR (Structure-Activity Relationship)?

- Methoxy substitution : The 2-methoxy group on the phenylbutyl chain enhances solubility and target selectivity compared to unsubstituted analogs, as shown in docking studies with PARP1 (ΔG = −9.2 kcal/mol) .

- Indole ring modifications : Fluorination at position 5 improves metabolic stability but reduces binding affinity to mycobacterial enzymes .

Q. What computational methods predict target interactions?

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with PARP1’s catalytic domain (Key residues: Ser904, Gly863) .

- MD simulations : GROMACS assesses binding stability over 100 ns trajectories, highlighting hydrogen bonds with the indole carboxamide group .

Q. How can contradictory biological data be resolved?

- Assay variability : Discrepancies in IC50 values (e.g., PARP1 inhibition vs. cytotoxicity) may arise from cell line differences (HEK293 vs. HeLa). Normalize data using Z’-factor statistical validation .

- Structural impurities : LC-MS purity checks (>95%) and counterion effects (e.g., oxalate vs. hydrochloride salts) must be controlled .

Q. What strategies improve crystallographic analysis of this compound?

- Solvent selection : Slow evaporation from acetonitrile/DMF mixtures yields diffraction-quality crystals (resolution <1.0 Å) .

- Temperature control : Data collection at 100 K minimizes thermal motion artifacts .

Methodological Challenges

Q. How is scale-up synthesis optimized for industrial research?

- Continuous flow reactors : Reduce reaction times (from 24h to 2h) and improve yields (>80%) using immobilized TBTU catalysts .

- Green chemistry : Replace DCM with cyclopentyl methyl ether (CPME) for safer large-scale processing .

Q. What mechanistic studies elucidate the compound’s mode of action?

Q. How is metabolic stability evaluated in preclinical studies?

- Microsomal assays : Human liver microsomes (HLM) with NADPH cofactors measure t1/2 (e.g., t1/2 = 45 min suggests CYP3A4 liability) .

- Plasma protein binding : Equilibrium dialysis (95% binding) correlates with in vivo pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。